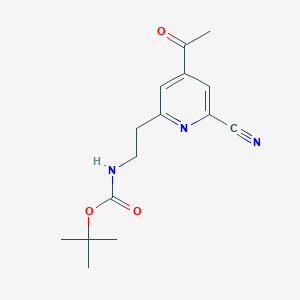
Tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate: is an organic compound with the molecular formula C15H19N3O3 It is a derivative of pyridine, featuring a tert-butyl carbamate group and a cyanopyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyanopyridine Core: The cyanopyridine core can be synthesized through a reaction involving a pyridine derivative and a cyanating agent under controlled conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the cyanopyridine moiety, converting the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate is used as an intermediate in the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest in the field of medicinal chemistry. It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, anti-cancer, or antimicrobial activities. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyanopyridine moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
Tert-butyl 2-(6-acetyl-4-cyanopyridin-2-YL)ethylcarbamate: A closely related compound with a similar structure but different substitution pattern.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another derivative of pyridine with different functional groups.
Uniqueness
Tert-butyl 2-(4-acetyl-6-cyanopyridin-2-YL)ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C15H19N3O3 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(4-acetyl-6-cyanopyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H19N3O3/c1-10(19)11-7-12(18-13(8-11)9-16)5-6-17-14(20)21-15(2,3)4/h7-8H,5-6H2,1-4H3,(H,17,20) |
InChI 键 |
YKHWPXPGHZOIKY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=NC(=C1)C#N)CCNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


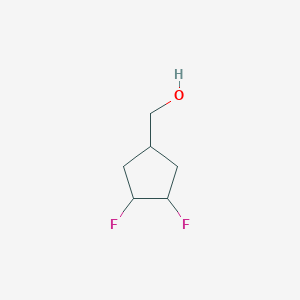
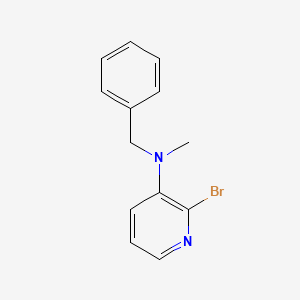
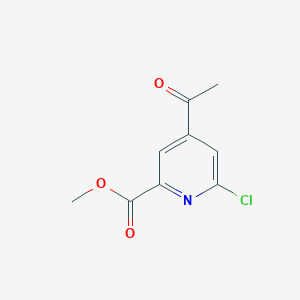
![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)
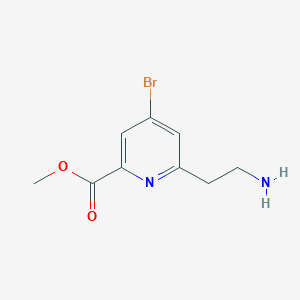
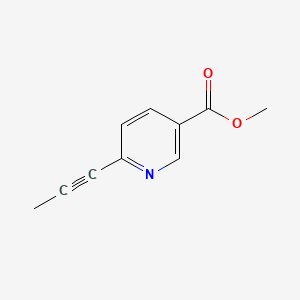
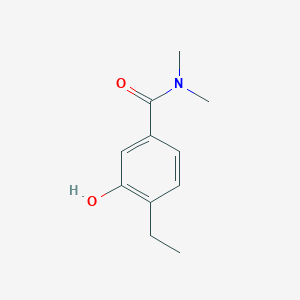
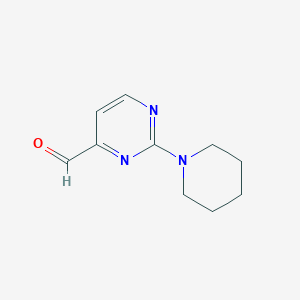
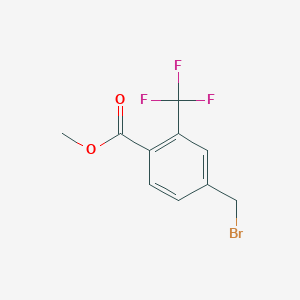



![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)

